4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that features a benzene ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and a sulfonyl fluoride group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting benzene-1-sulfonyl fluoride with tetramethyl-1,3,2-dioxaborolane under suitable reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with precise control over reaction parameters to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution Reactions: The boronic acid derivative can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation products: Sulfonyl chlorides, sulfonic acids, and sulfates.
Reduction products: Sulfides and sulfoxides.
Substitution products: Various boronic acid derivatives and other functionalized benzene derivatives.
Mechanism of Action
Target of Action
Similar compounds are known to be used in the borylation of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction involves the addition of a boron group to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound affects the biochemical pathways involving alkyl or aryl alkynes and alkenes. It participates in the hydroboration of these compounds in the presence of transition metal catalysts . The resulting products are crucial in various chemical reactions and syntheses.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in chemical reactions. By participating in borylation and hydroboration reactions, it facilitates the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride can be influenced by several environmental factors. These include temperature, pH, and the presence of catalysts. For instance, its storage temperature is recommended to be 2-8°C .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other complex organic compounds.
Biology: In biological research, the compound is used as a probe to study enzyme activities and interactions. Its unique structure allows it to bind selectively to certain biological targets, making it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.
Industry: In the chemical industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the sulfonyl fluoride group.
Benzene-1-sulfonyl Chloride: Similar in the sulfonyl group but lacks the boronic acid derivative.
4-(Methoxycarbonyl)phenylboronic Acid Pinacol Ester: Similar boronic acid derivative but with a different substituent.
Uniqueness: The presence of both the boronic acid derivative and the sulfonyl fluoride group in 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride makes it unique compared to other similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4S/c1-11(2)12(3,4)18-13(17-11)9-5-7-10(8-6-9)19(14,15)16/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAPVQLJEKERJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337505-77-7 |
Source
|
Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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